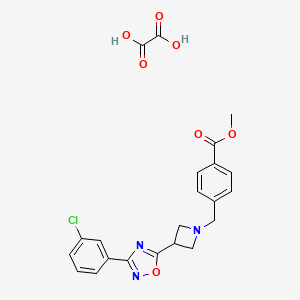![molecular formula C23H23N7O2 B2388364 2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920384-06-1](/img/structure/B2388364.png)
2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It has been found to significantly inhibit PC3 cells’ colony formation, increase cellular ROS content, suppress EGFR expression and induce apoptosis . The triazole nucleus contributes to antiproliferative activity, improves solubility, and provides metabolic stability to the compounds .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of this compound, like other [1,2,3]triazolo[4,5-d]pyrimidine derivatives, is characterized by a triazole nucleus, which is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system . This gives it an aromatic character. The triazole is made up of three nitrogens and two carbons, all five atoms are sp2-hybridized .Scientific Research Applications
Heterocyclic Compound Synthesis
Studies on the synthesis of novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, pyrido[2,3-d]pyrimidine, and other heterocyclic derivatives have shown that these compounds exhibit moderate effects against some bacterial and fungal species, indicating potential antimicrobial applications (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008). The research into these compounds underlines the importance of heterocyclic chemistry in the development of new therapeutic agents.
Antimicrobial and Antitrypanosomal Activities
Pyrazolo[1,5-a]pyrimidines, as purine analogues, have shown beneficial properties as antimetabolites in purine biochemical reactions, including antitrypanosomal activity, highlighting their pharmaceutical significance (Abdelriheem, Zaki, & Abdelhamid, 2017). This suggests that compounds like 2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone could be explored for similar activities.
Orthogonal Protection Strategies
The development of orthogonally protected piperazines for the synthesis of various substituted piperazines indicates the significance of such structures in synthetic chemistry, potentially applicable in creating complex molecules like this compound (Clark & Elbaum, 2007). This underscores the role of protective group strategies in facilitating the synthesis of pharmacologically relevant compounds.
Genotoxicity Studies
Research into the genotoxicity of related compounds, particularly those involving piperazine moieties, is crucial for understanding the safety profile of new chemical entities. Studies have explored bioactivation and potential genotoxicity pathways, leading to the development of safer compounds by modifying piperazine rings to mitigate mutagenicity risks (Gunduz et al., 2018). This research is vital for the development of compounds with minimized adverse effects.
Future Directions
The [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including this compound, are still intensely investigated by synthetic chemists in various fields due to their excellent properties and green synthetic routes . They are useful for creating molecular libraries of various functionalized 1,2,3-triazoles . Further investigations and developments are expected in this field .
Mechanism of Action
Target of Action
Compounds with similar structures, such as heterocyclic pyrimidine scaffolds, have demonstrated various biological activities . These compounds are known to interact with a variety of enzymes and receptors in the biological system .
Mode of Action
It’s worth noting that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
Compounds with similar structures have been found to exhibit a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial effects . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
It’s known that the piperazine moiety, which is part of this compound’s structure, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Compounds with similar structures have shown a wide range of biological activities, suggesting that this compound may have similar effects .
Biochemical Analysis
Biochemical Properties
The 1,2,3-triazole core of 2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure of the compound
Cellular Effects
These effects are likely due to the compound’s interactions with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c1-17-7-9-18(10-8-17)30-23-21(26-27-30)22(24-16-25-23)29-13-11-28(12-14-29)20(31)15-32-19-5-3-2-4-6-19/h2-10,16H,11-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLYFWCTWOMJPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=CC=C5)N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
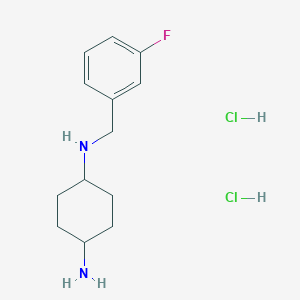
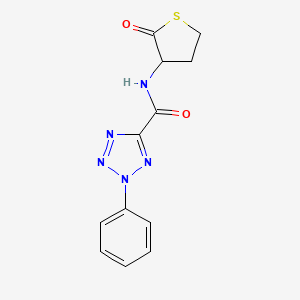
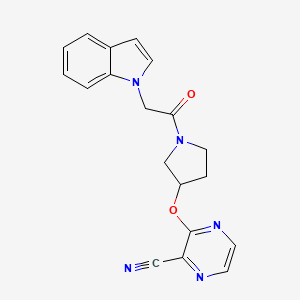
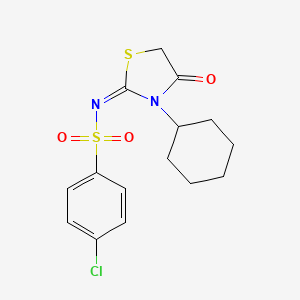
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2388289.png)
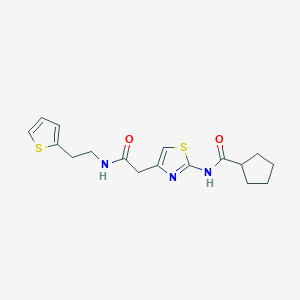
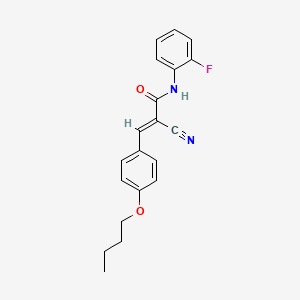
![8,9-Dimethoxy-5-[(4-methylbenzyl)thio]-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2388293.png)
![Ethyl 5-[(2,3-dimethoxybenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2388294.png)
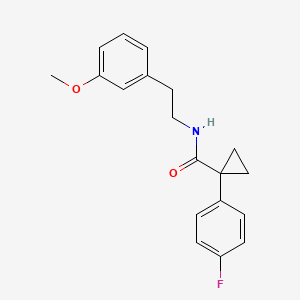
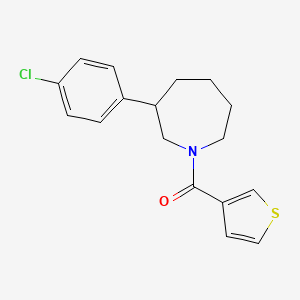
![[2-(Difluoromethyl)-3-fluorophenyl]methanol](/img/structure/B2388300.png)
